REACTION_CXSMILES
|
ClC1C=CC(C(C2C=CC(Cl)=CC=2)[N:9]2[CH2:12][CH:11]([CH2:13][S:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)(=[O:16])=[O:15])[CH2:10]2)=CC=1.[BH4-].[Na+].C1(S(C=C2CNC2)(=O)=O)C=CC=CC=1.S([O-])([O-])(=O)=O.[Mg+2]>C(O)C.ClCCl.O>[C:17]1([S:14]([CH2:13][CH:11]2[CH2:12][NH:9][CH2:10]2)(=[O:16])=[O:15])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2,4.5|
|
Name
|
1-[Bis(4-chlorophenyl)methyl]-3-(phenylsulfonylmethyl)azetidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CC(C1)CS(=O)(=O)C1=CC=CC=C1)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
3-(phenylsulfonylmethylene)azetidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C=C1CNC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
14 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
9.5 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour and 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is kept stirring for 20 hours at 20° C
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
kept stirred for 2 hours and 30 minutes at 50° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a silica gel column (particle size 0.063-0.200 mm, height 15 cm, diameter 1 cm)
|
Type
|
WASH
|
Details
|
eluting under an argon pressure of 0.5 bar
|
Type
|
ADDITION
|
Details
|
with a mixture of cyclohexane and ethyl acetate (80/20 by volume)
|
Type
|
CUSTOM
|
Details
|
collecting 5-cm3 fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CC1CNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |